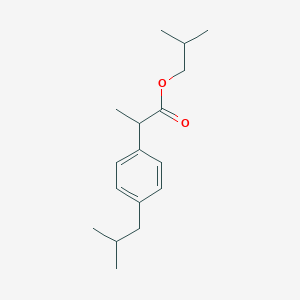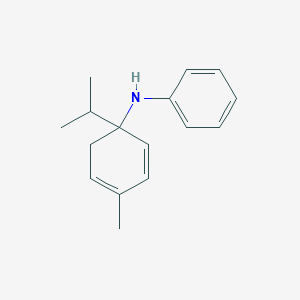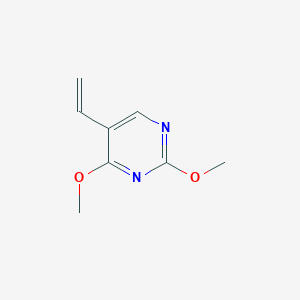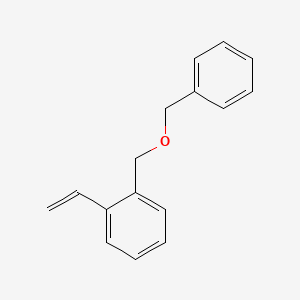![molecular formula C14H11N B14131924 4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
4-[2-(4-Methylphenyl)ethynyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C14H11N. It is a yellow to white solid with a melting point of 110-114°C . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Methylphenyl)ethynyl]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The reaction’s mild conditions and high functional group tolerance make it suitable for large-scale production .
化学反应分析
Types of Reactions: 4-[2-(4-Methylphenyl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-[2-(4-Methylphenyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 4-[2-(4-Methylphenyl)ethynyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for various biochemical interactions .
相似化合物的比较
- 4-[(4-Bromophenyl)ethynyl]pyridine
- 4-[(4-Chlorophenyl)ethynyl]pyridine
- 4-[(4-Fluorophenyl)ethynyl]pyridine
Comparison: 4-[2-(4-Methylphenyl)ethynyl]pyridine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the methyl group provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
4-[2-(4-methylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C14H11N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,8-11H,1H3 |
InChI 键 |
KQURJNNHHQTUIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)



![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)



![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
